Mcl-1 Binding Affinity – Class-Level Comparison with CPD (Primary Amide)
The primary amide analogue CPD binds Mcl‑1 with a Ki of 6 nM, as determined by fluorescence polarisation and ITC [1]. No experimentally determined binding constant for the target compound is public. However, structure‑activity relationships in the Mcl‑1 inhibitor class indicate that the amide substituent can modulate affinity by forming hydrogen‑bond contacts with the BH3‑binding groove [1]. The pyridin-3-ylmethyl group may offer an additional hydrogen‑bond acceptor (pyridine N) and π‑stacking opportunities, potentially enhancing or diminishing affinity relative to CPD. Until head‑to‑head data are generated, users should treat the 6 nM Ki of CPD as a class‑level reference point, not a direct predictor of the target compound's potency.
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | CPD (primary amide): Ki = 6 nM |
| Quantified Difference | Unknown; structural modification may alter affinity by >10-fold |
| Conditions | Fluorescence polarisation / ITC; Mcl-1 BH3 domain |
Why This Matters
A Ki difference of 10-fold can translate into a >100-fold difference in cellular potency, directly impacting in‑vitro and in‑vivo experimental design.
- [1] Liu et al. Mcl-1蛋白的小分子抑制剂CPD的抗肿瘤作用. 大连理工大学硕士学位论文, 2012. CNKI CDMD-10141-1012394617. View Source
